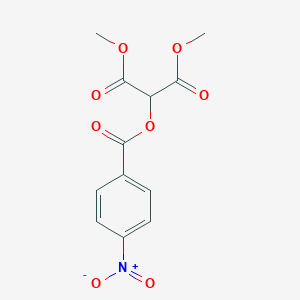![molecular formula C16H20N4O2S B296131 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses a sulfanyl group and an acetamide moiety.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. Additionally, it can modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has been found to have significant biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been shown to modulate the immune system by enhancing the activity of T cells and natural killer cells. Additionally, this compound has been found to possess antibacterial and antifungal activity, indicating its potential as a therapeutic agent against infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide in lab experiments is its potent anticancer activity. This compound can inhibit the growth and proliferation of cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity, as it can affect normal cells as well as cancer cells. Therefore, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide. One potential direction is the development of new anticancer therapies based on this compound. Further studies are needed to determine the optimal dosage, administration route, and combination with other drugs for the treatment of different types of cancer. Another potential direction is the investigation of this compound's potential use as an antibacterial and antifungal agent. It is also important to elucidate the mechanism of action of this compound and its effects on normal cells to determine its potential toxicity and side effects. Overall, the research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has significant potential for the development of new therapeutic agents for the treatment of cancer and infectious diseases.
Synthesis Methods
The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide can be achieved through the reaction of 2-chloro-N,N-diethylacetamide with 6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine. The reaction proceeds through the displacement of the chlorine atom by the thiol group, followed by the addition of the resulting intermediate to the pyrimidine ring.
Scientific Research Applications
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess significant anticancer activity, as it can inhibit the growth and proliferation of cancer cells. It has also been investigated for its potential use as an antibacterial and antifungal agent, as well as a modulator of the immune system.
properties
Molecular Formula |
C16H20N4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C16H20N4O2S/c1-3-20(4-2)12(21)10-23-16-18-14(17)13(15(22)19-16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,17,18,19,22) |
InChI Key |
HPIIISBXLCCSDI-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)



![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
![Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296072.png)